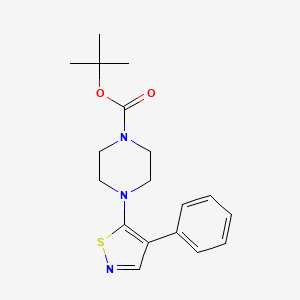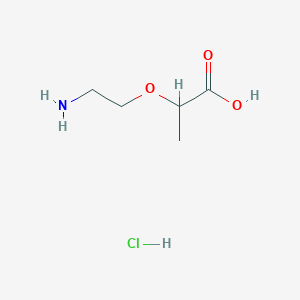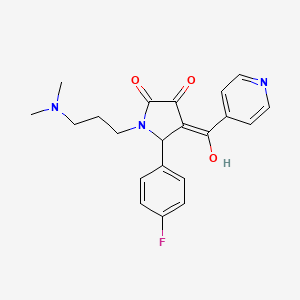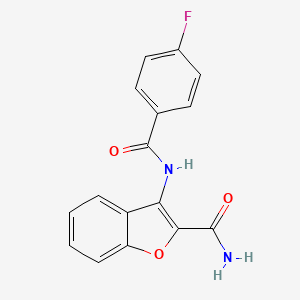![molecular formula C17H15BrO4 B2829587 (2E)-3-{3-[(4-Bromophenoxy)methyl]-4-methoxyphenyl}acrylic acid CAS No. 512810-11-6](/img/structure/B2829587.png)
(2E)-3-{3-[(4-Bromophenoxy)methyl]-4-methoxyphenyl}acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-{3-[(4-Bromophenoxy)methyl]-4-methoxyphenyl}acrylic acid is an organic compound that features a bromophenoxy group, a methoxy group, and an acrylic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{3-[(4-Bromophenoxy)methyl]-4-methoxyphenyl}acrylic acid typically involves the following steps:
Bromination: The starting material, phenol, is brominated to introduce the bromine atom at the para position.
Etherification: The brominated phenol is then reacted with methoxybenzyl chloride to form the bromophenoxy methyl intermediate.
Aldol Condensation: The intermediate undergoes aldol condensation with acrylic acid under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. These methods often include:
Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography to achieve high purity.
化学反应分析
Types of Reactions
(2E)-3-{3-[(4-Bromophenoxy)methyl]-4-methoxyphenyl}acrylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The acrylic acid moiety can be reduced to form the corresponding alkane.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(3-((4-Bromophenoxy)methyl)-4-carboxyphenyl)acrylic acid.
Reduction: Formation of 3-(3-((4-Bromophenoxy)methyl)-4-methoxyphenyl)propanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
(2E)-3-{3-[(4-Bromophenoxy)methyl]-4-methoxyphenyl}acrylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its functional groups.
作用机制
The mechanism of action of (2E)-3-{3-[(4-Bromophenoxy)methyl]-4-methoxyphenyl}acrylic acid involves its interaction with molecular targets such as enzymes or receptors. The bromophenoxy and methoxy groups can enhance binding affinity and specificity, while the acrylic acid moiety can participate in covalent interactions. These interactions can modulate biological pathways, leading to the observed effects.
相似化合物的比较
Similar Compounds
- **3-((4-Fluorophenoxy)methyl)-4-methoxyphenyl)acrylic acid
- **3-(Phenoxymethyl)-4-methoxyphenyl)acrylic acid
- **3-(4-(4-Bromophenoxy)phenyl)-5-methylisoxazole-4-carboxylic acid
Uniqueness
(2E)-3-{3-[(4-Bromophenoxy)methyl]-4-methoxyphenyl}acrylic acid is unique due to the presence of both bromophenoxy and methoxy groups, which can provide distinct chemical reactivity and biological activity compared to similar compounds. The combination of these functional groups allows for versatile applications in various fields.
属性
CAS 编号 |
512810-11-6 |
|---|---|
分子式 |
C17H15BrO4 |
分子量 |
363.2 g/mol |
IUPAC 名称 |
3-[3-[(4-bromophenoxy)methyl]-4-methoxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C17H15BrO4/c1-21-16-8-2-12(3-9-17(19)20)10-13(16)11-22-15-6-4-14(18)5-7-15/h2-10H,11H2,1H3,(H,19,20) |
InChI 键 |
WBZITOJZVUHBAP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)COC2=CC=C(C=C2)Br |
规范 SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)COC2=CC=C(C=C2)Br |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)ethanone](/img/structure/B2829504.png)
![4-[(2,4-Dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)methyl]benzoic acid](/img/structure/B2829509.png)
![4-(4-Benzylpiperidin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2829510.png)

![3-[(5-bromopyrimidin-2-yl)oxy]-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2829513.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2829516.png)

![4-Chloro-1-ethyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-2-carboxamide](/img/structure/B2829519.png)
![N-[(1R,3S)-3-(Trifluoromethyl)cyclohexyl]prop-2-enamide](/img/structure/B2829522.png)
![tert-Butyl 3-[2-(benzyloxy)ethoxy]propanoate](/img/structure/B2829523.png)

![Methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2829525.png)
methyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2829527.png)
